molecular formula C11H19N3OS B11794121 2-amino-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide

2-amino-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide

Cat. No.: B11794121
M. Wt: 241.36 g/mol
InChI Key: XLQOPXWGRQOJGM-GKAPJAKFSA-N
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Description

2-amino-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide is a complex organic compound with a unique structure that includes an amino group, a thiazole ring, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions .

Once the thiazole ring is prepared, it is then coupled with the appropriate amine and propanamide derivatives. The coupling reaction can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted amides .

Scientific Research Applications

2-amino-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The thiazole ring and amino group allow the compound to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the thiazole ring and the specific amino and propanamide groups in 2-amino-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide makes it unique. This combination allows for specific interactions with biological targets and provides versatility in chemical reactions .

Properties

Molecular Formula

C11H19N3OS

Molecular Weight

241.36 g/mol

IUPAC Name

2-amino-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C11H19N3OS/c1-7(2)14(11(15)8(3)12)9(4)10-13-5-6-16-10/h5-9H,12H2,1-4H3/t8?,9-/m0/s1

InChI Key

XLQOPXWGRQOJGM-GKAPJAKFSA-N

Isomeric SMILES

C[C@@H](C1=NC=CS1)N(C(C)C)C(=O)C(C)N

Canonical SMILES

CC(C)N(C(C)C1=NC=CS1)C(=O)C(C)N

Origin of Product

United States

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